3,4-Difluorothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorothiophene-2-carboxylic acid: is a fluorinated derivative of thiophene, a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorothiophene-2-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using fluorinating agents such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating agents. The process must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the thiophene ring .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,4-Difluorothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials, such as organic semiconductors and liquid crystals .
Biology and Medicine: In biological research, fluorinated thiophenes are investigated for their potential as enzyme inhibitors or receptor agonists.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties. It is also employed in the development of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism by which 3,4-Difluorothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
- 3-Fluorothiophene-2-carboxylic acid
- 4-Fluorothiophene-2-carboxylic acid
- 2,3,5-Trifluorothiophene
Comparison: 3,4-Difluorothiophene-2-carboxylic acid is unique due to the presence of two fluorine atoms at the 3 and 4 positions of the thiophene ring. This specific substitution pattern can result in distinct electronic and steric effects compared to other fluorinated thiophenes.
Properties
IUPAC Name |
3,4-difluorothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLRIXYAUTYVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.